N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
CAS No.: 866873-87-2
Cat. No.: VC4933630
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866873-87-2 |
|---|---|
| Molecular Formula | C23H23N3O3S |
| Molecular Weight | 421.52 |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27) |
| Standard InChI Key | CSEHYRSLYGHVRD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C |
Introduction
N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound featuring a unique molecular structure. It belongs to the class of acetamides and contains a sulfanyl group, which suggests potential reactivity in biological systems. The compound's intricate structure, including multiple rings and functional groups, makes it of interest in both medicinal chemistry and materials science.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common approaches include using specific catalysts and reaction conditions to achieve the desired product purity and yield. Reactions are often conducted under inert atmospheres to prevent oxidation or moisture interference.
| Synthesis Step | Conditions |
|---|---|
| Starting Materials | Substituted phenyl groups and diazatricyclic frameworks |
| Catalysts | Sodium hydroxide or similar bases |
| Solvents | Ethanol or dimethyl sulfoxide |
| Atmosphere | Inert, such as nitrogen |
Potential Applications
N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide has potential applications in medicinal chemistry and materials science. Its unique structure may confer specific biological activities or material properties.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development targeting various diseases |
| Materials Science | Design of novel materials with specific properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume